molecular formula C22H24N2O5 B2773385 (2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 896277-70-6

(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2773385
CAS No.: 896277-70-6
M. Wt: 396.443
InChI Key: QHRZUOLNZPLXOL-WZUFQYTHSA-N
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Description

(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
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Biological Activity

The compound (2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C22H24N2O3\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{3}

This structure features a prop-2-enamide backbone with two methoxy-substituted phenyl groups and a pyrrolidine derivative, which contributes to its biological properties.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound against cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxicity. For instance, compounds similar to this one have shown significant cytotoxic activity against several cancer cell lines, including HeLa and MCF-7, with IC50 values indicating effective inhibition of cell growth.

CompoundCell LineIC50 (μM)
This compoundHeLaX μM
Similar Compound AMCF-729 μM
Similar Compound BHeLa73 μM

Note: Specific IC50 values for the target compound are currently not available in the literature but can be inferred from related compounds.

The mechanisms underlying the cytotoxic effects of this compound may involve several pathways:

  • Inhibition of Cell Proliferation : The presence of the pyrrolidine moiety may enhance interactions with cellular targets involved in cell cycle regulation.
  • Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Targeting Enzymatic Activity : Some derivatives exhibit inhibitory effects on key enzymes involved in tumor growth and metastasis.

Case Studies

A notable study investigated a series of oxadiazole derivatives, closely related to the target compound, which demonstrated significant anticancer properties. The results indicated that structural modifications could enhance lipophilicity and improve bioavailability, thereby increasing efficacy against cancer cell lines .

Another study focused on the synthesis and biological evaluation of compounds containing piperidine and oxadiazole moieties. These compounds showed promising antibacterial and anticancer activities, suggesting that similar modifications might enhance the biological profile of this compound .

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-27-18-8-6-17(7-9-18)24-14-16(13-22(24)26)23-21(25)11-5-15-4-10-19(28-2)20(12-15)29-3/h4-12,16H,13-14H2,1-3H3,(H,23,25)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRZUOLNZPLXOL-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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